8-Iodonaphthalene-1-carbonitrile

説明

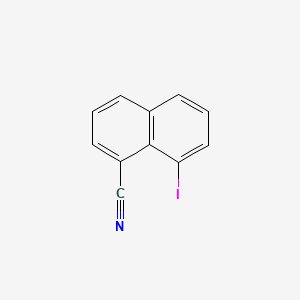

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-iodonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSIGWMWJYQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704778 | |

| Record name | 8-Iodonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157735-41-6 | |

| Record name | 8-Iodonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Iodonaphthalene 1 Carbonitrile

Classical Synthetic Routes and Modifications

Traditional methods in organic synthesis provide a robust foundation for the preparation of 8-Iodonaphthalene-1-carbonitrile. These routes often involve multi-step sequences starting from readily available naphthalene (B1677914) derivatives. A notable and convenient three-step synthesis has been developed that yields 8-halonaphthalene-1-carbonitriles, including the iodo derivative, in high yields. umn.eduresearchgate.net This specific method involves the ring opening of an intermediate, 1H-naphtho[1,8-de] bohrium.comnih.govtriazine, using halides as the key step. umn.eduresearchgate.net

The Sandmeyer reaction is a cornerstone of classical aromatic chemistry, providing a reliable method for the conversion of a primary aryl amine into an aryl halide via a diazonium salt intermediate. nih.govopenochem.org This transformation is particularly effective for introducing iodine.

The general process involves two main stages:

Diazotization : An aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. masterorganicchemistry.com This salt is a versatile intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas). masterorganicchemistry.com

Displacement : The diazonium salt is then treated with a nucleophile. For iodination, the addition of an iodide salt, commonly potassium iodide (KI), to the diazonium salt solution results in the displacement of the diazonio group by iodide. organic-chemistry.org Unlike the Sandmeyer reactions for chlorides and bromides, the iodination step does not typically require a copper(I) catalyst. organic-chemistry.orglscollege.ac.in

In the context of synthesizing this compound, a hypothetical precursor would be 8-amino-1-naphthalenecarbonitrile. The diazotization of this precursor followed by displacement with iodide would yield the target molecule.

| Step | Reagents | Purpose |

| Diazotization | NaNO₂, aq. Acid (e.g., HCl) | Convert primary amine to diazonium salt |

| Iodination | KI | Displace diazonium group with iodide |

The introduction of the nitrile group onto the naphthalene scaffold is another critical step that can be achieved through classical methods.

Sandmeyer Cyanation : Similar to halogenation, the Sandmeyer reaction can be used to install a cyano group. masterorganicchemistry.com In this variation, the aryl diazonium salt is treated with a copper(I) cyanide (CuCN) salt. masterorganicchemistry.com This allows for the conversion of an amino group to a nitrile group. Therefore, one could envision a synthetic sequence where 8-iodo-1-naphthylamine is converted to this compound.

Rosenmund-von Braun Reaction : This method involves the cyanation of an aryl halide using superstoichiometric amounts of copper(I) cyanide, often at elevated temperatures. nih.gov While effective, modern advancements have developed catalytic versions of this reaction. nih.gov A synthetic strategy could involve the cyanation of a pre-existing 1,8-diiodonaphthalene (B175167), though selectivity could be a challenge.

Contemporary Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve functional group transformations with high efficiency, selectivity, and functional group tolerance under milder conditions than classical methods.

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. It has been successfully applied to both cyanation and halogenation reactions on aromatic rings.

A reported synthesis of naphthalene-1,8-dicarbonitrile from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation highlights the utility of this approach within the naphthalenic system. umn.eduresearchgate.net General palladium-catalyzed cyanation methods often use sources like K₄[Fe(CN)₆] or Zn(CN)₂, which are less toxic than simple cyanide salts, and employ specialized palladium catalysts to prevent catalyst poisoning by the cyanide ion. nih.govnih.gov

A significant advancement in C-H functionalization is the use of directing groups to control the regioselectivity of a reaction. The cyano group itself can act as a directing group in palladium-catalyzed ortho-halogenation of arylnitriles. organic-chemistry.org

This methodology allows for the direct halogenation of a C-H bond located at the position ortho to the nitrile. organic-chemistry.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), along with a halogen source like N-iodosuccinimide (NIS) for iodination. organic-chemistry.orgbeilstein-journals.org The proposed mechanism involves the coordination of the palladium to the nitrile's nitrogen atom, followed by the formation of a cyclopalladated intermediate. organic-chemistry.orgbeilstein-journals.org This intermediate then reacts with the halogen source through oxidative addition, and subsequent reductive elimination releases the ortho-halogenated product and regenerates the palladium catalyst. organic-chemistry.orgbeilstein-journals.org For the synthesis of this compound, this strategy could theoretically be applied to 1-naphthalenecarbonitrile, although regioselectivity between the C2 and C8 positions would be a critical factor.

Table of Optimized Conditions for Cyano-Directed Ortho-Halogenation organic-chemistry.org

| Component | Optimized Reagent/Condition |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Additive | p-Toluenesulfonic acid (PTSA) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 70 °C |

Another modern palladium-catalyzed method with indirect relevance is the decarbonylative iodination of aryl carboxylic acids. nih.gov This reaction converts an abundant carboxylic acid group into an aryl iodide, releasing carbon monoxide in the process. nih.govnih.gov

The process typically involves the in situ activation of the carboxylic acid (e.g., to an acid chloride) followed by a palladium-catalyzed sequence that results in the installation of iodine from a source like 1-iodobutane. nih.gov The use of specific ligands, such as Xantphos, is crucial for the reaction's success. nih.gov

While not a direct synthesis of this compound, this method is relevant through its application to naphthoic acid analogs. For instance, 1-naphthoic acid could be converted to 1-iodonaphthalene (B165133). sigmaaldrich.comnih.gov By extension, a precursor like 8-cyano-1-naphthoic acid could potentially be a substrate for such a transformation, providing a novel route to the target compound.

Ring Opening Reactions as Key Steps

A pivotal strategy in the synthesis of 8-halonaphthalene-1-carbonitriles, including the iodo-variant, involves the ring-opening of a triazine precursor. This approach provides a reliable pathway to the desired 1,8-disubstituted naphthalene core.

Ring Opening of 1H-Naphtho[1,8-de]umn.eduresearchgate.netchemspider.comtriazine with Halides

A convenient and effective method for synthesizing 8-halonaphthalene-1-carbonitriles utilizes the ring-opening of 1H-naphtho[1,8-de] umn.eduresearchgate.netchemspider.comtriazine as the key step. umn.eduresearchgate.net This reaction allows for the introduction of a halogen and a nitrile group at the 1 and 8 positions of the naphthalene ring system. The synthesis of this compound, specifically, has been reported with a 49% yield, resulting in a colorless solid with a melting point of 116–117 °C. researchgate.net

Regioselective Synthesis Development

Achieving the specific 1,8-substitution pattern on the naphthalene ring is a critical aspect of the synthesis. The inherent directing effects of the starting materials and the reaction conditions are manipulated to ensure the desired regioselectivity. The use of precursors like 1H-naphtho[1,8-de] umn.eduresearchgate.netchemspider.comtriazine inherently directs the incoming groups to the desired peri-positions, thus ensuring the regioselective formation of the 8-halo-1-carbonitrile product. umn.eduresearchgate.net

Advanced Synthetic Protocols and Yield Optimization

To enhance the practicality and efficiency of synthesizing this compound, researchers have focused on developing multi-step processes that afford high yields and implementing robust purification techniques.

High-Yielding Multi-Step Processes

A notable high-yielding, three-step synthesis for 8-halonaphthalene-1-carbonitriles has been established. umn.eduresearchgate.net This process culminates in the previously mentioned ring-opening of 1H-naphtho[1,8-de] umn.eduresearchgate.netchemspider.comtriazine. umn.eduresearchgate.net This multi-step approach is designed to be convenient and efficient, providing a reliable route to these valuable compounds. umn.eduresearchgate.net

Purification Techniques for Enhanced Purity

To obtain this compound of high purity, standard laboratory purification techniques are employed. Following the synthesis, the crude product is typically subjected to methods such as recrystallization or column chromatography to remove any unreacted starting materials, byproducts, or other impurities. The purity of the final compound is often verified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For instance, the characterization of this compound has been confirmed by ¹H and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS). researchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the primary tool for elucidating the carbon-hydrogen framework of the molecule. By analyzing the chemical environment of the hydrogen and carbon nuclei, a detailed picture of the molecular connectivity can be constructed.

The ¹H NMR spectrum of 8-Iodonaphthalene-1-carbonitrile is expected to display signals corresponding to the six aromatic protons on the naphthalene (B1677914) ring system. The precise chemical shifts (δ) of these protons are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the iodo and cyano substituents. The electron-withdrawing nature of the nitrile group and the halogen atom will generally deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values).

The protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. This coupling provides valuable information about the relative positions of the protons. The expected coupling constants (J values), typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling, would be crucial in assigning each signal to a specific proton. For instance, the proton at position 2 would likely appear as a doublet of doublets due to coupling with the protons at positions 3 and 4.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.8 - 8.2 | dd | J ≈ 7.5, 1.2 |

| H-3 | 7.5 - 7.9 | t | J ≈ 7.8 |

| H-4 | 8.0 - 8.4 | dd | J ≈ 8.0, 1.2 |

| H-5 | 7.9 - 8.3 | d | J ≈ 7.5 |

| H-6 | 7.6 - 8.0 | t | J ≈ 7.7 |

| H-7 | 8.1 - 8.5 | d | J ≈ 8.0 |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. hmdb.ca It is anticipated that this compound will exhibit 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the one carbon of the nitrile group. organicchemistrydata.org

The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carbon atom attached to the iodine (C-8) is expected to have a significantly shifted signal due to the heavy atom effect. The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region. The quaternary carbons (C-1, C-4a, C-8, and C-8a) will also have distinct chemical shifts and can be identified by their lack of a signal in a DEPT-135 experiment. The electron-withdrawing nitrile group will cause a downfield shift for the carbon to which it is attached (C-1). chemicalbook.com

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 110 - 115 |

| C-2 | 130 - 135 |

| C-3 | 125 - 130 |

| C-4 | 130 - 135 |

| C-4a | 132 - 137 |

| C-5 | 135 - 140 |

| C-6 | 128 - 133 |

| C-7 | 130 - 135 |

| C-8 | 95 - 105 |

| C-8a | 138 - 143 |

| C≡N | 117 - 122 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic feature in the IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N). Aromatic nitriles typically show a sharp and intense absorption band in the region of 2240-2220 cm⁻¹. github.io Conjugation with the naphthalene ring system is expected to shift this frequency to the lower end of this range.

The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear as a group of weaker bands above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds, which are often more informative for substitution patterns, would be observed in the fingerprint region (below 1000 cm⁻¹).

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is employed to determine the molecular weight and verify the molecular formula of the compound. For this compound (C₁₁H₆IN), the exact mass can be calculated. The molecular ion peak (M⁺) in the mass spectrum would correspond to the mass of the molecule with the most common isotopes (¹²C, ¹H, ¹⁴N, and ¹²⁷I).

The calculated monoisotopic mass of C₁₁H₆IN is approximately 278.96 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at m/z = 279. A characteristic feature would also be the isotopic pattern resulting from the presence of carbon-13. Furthermore, fragmentation patterns in the mass spectrum, such as the loss of an iodine atom or a cyano group, would provide additional structural evidence.

X-ray Diffraction Crystallography

Crystal Structure Determination of this compound

The crystal structure of this compound has been successfully determined through single-crystal X-ray diffraction analysis. researchgate.net This analysis provides a detailed picture of the molecule's geometry and its organization in the solid state.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.357(2) |

| b (Å) | 16.096(4) |

| c (Å) | 7.669(2) |

| β (°) | 115.13(3) |

| Volume (ų) | 933.8(4) |

| Z | 4 |

Isomorphism and Polymorphism Studies of Halo Analogues

A comparative crystallographic study of 8-halonaphthalene-1-carbonitriles (where the halogen is chlorine, bromine, or iodine) has revealed interesting relationships in their crystal packing. researchgate.net this compound is isomorphous with the B polymorph of 8-bromonaphthalene-1-carbonitrile, meaning they have the same crystal structure despite the difference in the halogen atom. researchgate.net Both of these compounds crystallize in the monoclinic space group P2₁/c. researchgate.net This is in contrast to 8-chloronaphthalene-1-carbonitrile (B11904909) and the A polymorph of the bromo analogue, which are isomorphous with each other and crystallize in an orthorhombic system. researchgate.net

Analysis of Molecular Disorder in Crystal Lattices

A significant finding from the crystallographic analysis of the 8-halonaphthalene-1-carbonitriles, including the iodo derivative, is the presence of molecular disorder. researchgate.net In the crystal lattice, the molecules are disordered with respect to the positions of the halogen atom and the nitrile group. researchgate.net This means that within the crystal, there is a statistical distribution of molecules where the iodine atom and the cyano group occupy each other's positions. This type of disorder is not uncommon in crystals with similarly sized substituent groups.

Intermolecular Interactions and Packing Arrangements

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. In the crystal structure of this compound and its halo-analogues, the packing is influenced by van der Waals forces and potential dipole-dipole interactions. However, a notable absence of a specific type of interaction has been reported. researchgate.net Specifically, there are no significant intermolecular X···NC (halogen···nitrile) interactions observed in the solid state of these compounds. researchgate.net The molecules arrange in a manner that maximizes packing efficiency without the formation of these specific halogen-bonding interactions.

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Iodo Substituent

The carbon-iodine bond in 8-Iodonaphthalene-1-carbonitrile is the primary site of its chemical reactivity, enabling a variety of synthetic transformations. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl iodide, though the peri-relationship between the iodo and cyano groups introduces unique steric and electronic effects that are a subject of ongoing investigation.

Nucleophilic Substitution Reactions at the Iodo Position

Direct nucleophilic aromatic substitution (SNA) of the iodo group in aryl iodides is generally challenging under classical conditions unless the aromatic ring is sufficiently activated by strong electron-withdrawing groups in the ortho and para positions. For this compound, the nitrile group provides some activation; however, the peri-positioning does not allow for direct resonance stabilization of a Meisenheimer intermediate, which is a key feature of the addition-elimination mechanism of SNA.

Reactions involving nucleophilic substitution on similar naphthalene (B1677914) systems often require harsh conditions or the use of metal catalysts. For instance, the replacement of a dialkylamino group on a dinitronaphthalene core by primary amines has been observed, but this relies on significant electronic activation that is not present in this compound. rsc.org Generally, for unactivated or moderately activated aryl iodides, direct nucleophilic substitution is less common than transition metal-catalyzed pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodo substituent of this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. youtube.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide. mdpi.com This reaction is widely used for the synthesis of biaryls and has been applied in the synthesis of complex molecules, including pharmaceuticals. nih.gov While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles suggest its feasibility. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com The reactivity of aryl iodides in Suzuki-Miyaura couplings is generally high, often proceeding under mild conditions. nih.gov

A study on the direct Suzuki-Miyaura coupling of related naphthalene-1,8-diaminato (dan)-substituted organoboron compounds highlights the potential for such transformations on the naphthalene scaffold. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 100 |

| PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane | 80 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

This table represents typical conditions for Suzuki-Miyaura reactions and is not specific to this compound.

The Heck reaction, another palladium-catalyzed process, couples an aryl or vinyl halide with an alkene to form a substituted alkene. youtube.com This reaction is a cornerstone of C-C bond formation. youtube.com The reaction of aryl iodides in Heck couplings is generally efficient. For instance, the Heck reaction of iodobenzene (B50100) with methyl acrylate (B77674) can be catalyzed by supported palladium catalysts. researchgate.net

While specific data for this compound is scarce, a study on the Heck reaction of 1-iodonaphthalene (B165133) with n-butyl acrylate demonstrates the viability of such couplings on the naphthalene core. uwindsor.ca

Table 2: Illustrative Heck Coupling Reaction Parameters for Aryl Iodides

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Methyl Acrylate | Pd/C | NaOAc | DMA | 100 | 92-99 |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | High |

| n-Butyl Acrylate | Pd(OAc)₂ | NaOAc | DMA | 140 | Good |

This table provides general examples of Heck reactions and is not specific to this compound.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. researchgate.net The high reactivity of aryl iodides makes them excellent substrates for this transformation, often allowing the reaction to proceed under mild, room temperature conditions. wikipedia.org

A notable example on a related system is the palladium-catalyzed bicyclization of 1,8-diiodonaphthalene (B175167) with tertiary propargylic alcohols, which proceeds via a domino reaction initiated by a Sonogashira coupling. rsc.org Furthermore, the carbonylative Sonogashira coupling of aryl iodides with terminal alkynes under atmospheric pressure of carbon monoxide has been developed, expanding the synthetic utility of this reaction. rsc.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Iodides

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. |

| 1-Heptyne | Pd(OAc)₂ | CuI | DBU | DMF | 60 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | 70 |

This table outlines typical Sonogashira coupling conditions and is not specific to this compound.

Beyond the Suzuki, Heck, and Sonogashira reactions, the iodo group of this compound is amenable to other important bond-forming reactions.

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-O, C-N, and C-S bonds from aryl halides. wikipedia.org The Ullmann ether synthesis, for example, couples an aryl halide with a phenol (B47542) to form a diaryl ether. nih.gov These reactions often require higher temperatures than their palladium-catalyzed counterparts. wikipedia.org The Goldberg reaction, a variant of the Ullmann condensation, is used for C-N bond formation. wikipedia.org

Reactivity of the Nitrile Functionality

The nitrile group in this compound is a versatile functional handle, susceptible to a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the naphthalene system and the steric hindrance imposed by the adjacent iodine atom.

Derivatization of the Nitrile Group

The derivatization of the nitrile moiety in this compound opens avenues to a range of other important functional groups. Common transformations for aryl nitriles are expected to be applicable, although specific studies on this compound are limited.

One of the most fundamental reactions of nitriles is their conversion into tetrazoles, which are recognized as bioisosteres of carboxylic acids in medicinal chemistry. umn.edu This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, often sodium azide. The reaction can be promoted by various catalysts, including zinc researchgate.net and cobalt umn.edu salts, which activate the nitrile group towards nucleophilic attack by the azide ion. The resulting 5-(8-iodonaphthalen-1-yl)-1H-tetrazole would be a key derivative, though specific documented synthesis from this compound is not extensively reported.

Another key derivatization is the reduction of the nitrile to a primary amine, (8-iodonaphthalen-1-yl)methanamine. This transformation is crucial for introducing a flexible, basic side chain. A variety of reducing agents can be employed for this purpose, with common choices including lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (B86392) complex (BH₃-THF), and catalytic hydrogenation over metals like palladium, platinum, or Raney nickel. oup.comwikipedia.org The choice of reagent is critical to avoid side reactions, such as the formation of secondary and tertiary amines. wikipedia.org

| Reagent Class | Specific Reagent(s) | Product |

| Cycloaddition | Sodium Azide (NaN₃) with catalyst (e.g., ZnCl₂, Co(II) complex) | 5-(8-Iodonaphthalen-1-yl)-1H-tetrazole |

| Reduction | Metal Hydrides (e.g., LiAlH₄, BH₃-THF) | (8-Iodonaphthalen-1-yl)methanamine |

| Catalytic Hydrogenation | H₂ with catalyst (e.g., Pd/C, Raney Ni) | (8-Iodonaphthalen-1-yl)methanamine |

Participation in Cyclization Reactions (e.g., double isocyanide insertion)

While direct examples involving this compound are scarce, the participation of related aryl nitriles and isocyanides in complex cyclization reactions suggests potential pathways. Isocyanides, which can be derived from the corresponding primary amine, are known to undergo multiple insertion reactions. wikipedia.org

A particularly relevant transformation is the palladium-catalyzed double isocyanide insertion. In a related system, 2-iodo-2′-isocyano-1,1′-biphenyls undergo a cascade reaction involving double isocyanide insertion followed by an intramolecular C-N coupling, leading to the rapid construction of complex heterocyclic scaffolds. mdpi.comrsc.org This process demonstrates the power of isocyanide chemistry to build molecular complexity efficiently. Given the presence of the iodo group, it is conceivable that a derivative of this compound could participate in similar palladium-catalyzed cascade reactions, potentially leading to novel, polycyclic aromatic structures.

Reactions Involving the Naphthalene Core

The reactivity of the naphthalene core is dominated by the chemistry of the carbon-iodine bond, a key site for functionalization.

Functionalization of Peripheral Positions

The iodine atom at the 8-position serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

A documented example is the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile to yield naphthalene-1,8-dicarbonitrile. researchgate.net The same study implies that the iodo analogue undergoes a similar transformation. This reaction typically employs a palladium(II) acetate (B1210297) catalyst with a cyanide source. researchgate.net

Based on the well-established reactivity of aryl iodides, this compound is an excellent candidate for other palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) would form a new carbon-carbon bond, leading to 8-aryl or 8-vinylnaphthalene-1-carbonitriles.

Sonogashira Coupling: Coupling with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst, would yield 8-alkynylnaphthalene-1-carbonitriles. The synthesis of a related compound, 1-bromo-8-(p-tolylethynyl)naphthalene, via this method highlights its feasibility in the peri-naphthalene system. researchgate.net

Heck Coupling: Reaction with an alkene would introduce a vinyl group at the 8-position.

Buchwald-Hartwig Amination: Coupling with an amine would lead to the formation of 8-aminonaphthalene-1-carbonitrile derivatives.

Rearrangement Pathways

There is currently no specific information in the scientific literature detailing rearrangement pathways for this compound. The rigid, aromatic nature of the naphthalene core makes skeletal rearrangements energetically unfavorable under typical conditions.

Mechanistic Pathways of Key Transformations

The mechanistic pathways for the key transformations of this compound are generally understood from extensive studies on related aryl halide systems.

The palladium-catalyzed cyanation reaction is believed to proceed through a standard cross-coupling catalytic cycle:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., from a zinc cyanide complex) to the palladium(II) center, displacing the iodide.

Reductive Elimination: The final step involves the reductive elimination of the product, naphthalene-1,8-dicarbonitrile, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Similarly, other palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations follow analogous catalytic cycles involving oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination as the key steps. The specific nature of the ligand on the palladium catalyst is crucial in facilitating these steps and ensuring high efficiency and selectivity.

Computational Studies on Reaction Mechanisms (e.g., DFT calculations)

While specific Density Functional Theory (DFT) calculations for this compound are not extensively reported in the available literature, computational studies on related peri-substituted naphthalenes and aryl halides provide valuable insights. DFT calculations are instrumental in understanding the electronic structure, bond dissociation energies, and activation barriers for various reactions.

For analogous 1,8-disubstituted naphthalenes, DFT studies have elucidated the impact of peri-interactions on molecular geometry and reactivity. These interactions can cause significant distortion from planarity, affecting the conjugation of the substituents with the naphthalene ring. This, in turn, influences the energetics of bond cleavage and formation during a chemical reaction.

In the context of palladium-catalyzed cross-coupling reactions, a common transformation for aryl iodides, DFT calculations on similar systems have been used to model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These studies help in predicting the feasibility of a reaction and understanding the role of ligands and reaction conditions. For instance, the bond dissociation energy (BDE) of the C-I bond is a critical parameter that can be computationally estimated to predict the ease of oxidative addition of the palladium catalyst.

Table 1: Representative Computationally Derived Parameters for Aryl Halides

| Parameter | Description | Typical Values (for Aryl Iodides) | Significance for this compound |

| C-I Bond Dissociation Energy (BDE) | The energy required to homolytically cleave the carbon-iodine bond. | ~65-70 kcal/mol | A lower BDE facilitates oxidative addition, the initial step in many cross-coupling reactions. The electronic effect of the nitrile group likely influences this value. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Varies with substitution | A smaller gap generally indicates higher reactivity. The presence of the cyano group is expected to lower the LUMO energy. |

| Natural Bond Orbital (NBO) Charges | A method to calculate the distribution of electron density on atoms. | Varies | Provides insight into the polarity of the C-I bond and the electrophilicity of the carbon atom attached to iodine. |

Note: The values presented are general for aryl iodides and specific calculations for this compound are needed for precise data.

Deuterium-Labeling Experiments for Mechanistic Elucidation

Deuterium-labeling experiments are a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps and understanding bond-breaking and bond-forming processes. By replacing a hydrogen atom with its heavier isotope, deuterium (B1214612), at a specific position, one can measure the kinetic isotope effect (KIE). A significant KIE (typically kH/kD > 1) indicates that the C-H (or N-H, O-H) bond is being cleaved in the rate-determining step of the reaction.

While no specific deuterium-labeling studies have been reported for reactions directly involving this compound, the principles of this technique are broadly applicable to understanding its potential reactivity. For example, in a hypothetical C-H activation reaction at a position adjacent to the substituents, deuterating that specific position would reveal if the C-H bond cleavage is kinetically significant.

In the context of cross-coupling reactions, deuterium labeling of a reaction partner (e.g., an organometallic reagent) can help to trace the pathway of atoms and confirm the nature of the coupling process.

Proposed Intermediates and Transition States

The intermediates and transition states in reactions of this compound are expected to be influenced by the unique steric and electronic environment of the peri-substituents.

In palladium-catalyzed cross-coupling reactions , the catalytic cycle is proposed to proceed through the following key species:

Oxidative Addition Adduct: An organopalladium(II) intermediate is formed by the insertion of a Pd(0) species into the C-I bond of this compound. The geometry of this intermediate will be influenced by the steric bulk of the naphthalene system.

Transmetalation Intermediate: Following oxidative addition, the coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination Transition State: This is the final step where the two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. The close proximity of the reacting groups in the peri-positions could influence the ease of this step.

Table 2: Key Intermediates and Transition States in a Generic Palladium-Catalyzed Cross-Coupling Reaction

| Species | Description | Structural Features for this compound System |

| Pd(0)L2 | Active catalyst | The nature of the ligand (L) is crucial for reactivity and stability. |

| [Ar-Pd(II)(I)L2] | Oxidative addition intermediate (Ar = 8-cyanonaphthyl) | The naphthalene ring is directly bonded to the palladium center. |

| [Ar-Pd(II)(R)L2] | Transmetalation product (R = coupling partner) | Both organic coupling partners are attached to the palladium. |

| [Ar---R---Pd(0)L2]‡ | Reductive elimination transition state | A transient state where the new C-C bond is forming and the C-Pd bonds are breaking. |

The study of such transient species often relies on computational modeling to predict their structures and energies, as their direct experimental observation is challenging. The unique steric constraints of the 1,8-disubstituted naphthalene system in this compound likely lead to distinct geometries and energies for these intermediates and transition states compared to less hindered aryl halides.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Building Block for Complex Molecular Architectures

The rigid naphthalene (B1677914) scaffold, functionalized at adjacent peri positions, provides a powerful platform for constructing intricate, multi-ring systems. The reactivity of the iodo and cyano groups can be precisely controlled to build molecular complexity.

Synthesis of Polycyclic Systems

The development of efficient methods to construct polycyclic scaffolds is a central goal in organic synthesis. rsc.org Strategies such as tandem photoenolization Diels-Alder reactions and aromatization are employed to create fused naphthol and naphthalene systems. rsc.org Similarly, methods like the aza-Prins reaction combined with electrocyclic ring opening have been used to access highly fused tetracyclic alkaloids. nih.gov While not directly demonstrated with 8-iodonaphthalene-1-carbonitrile, its peri-disubstituted nature makes it an ideal starting point for intramolecular cyclization reactions, where the iodine and nitrile groups act as handles to forge new rings, leading to complex polycyclic aromatic hydrocarbons and related structures. A convenient, high-yield, three-step synthesis for 8-halonaphthalene-1-carbonitriles, including the iodo derivative, has been established, highlighting its accessibility for such synthetic endeavors. umn.edu

Precursor for Fused Heterocycles (e.g., acenaphtho[1,2-b]pyrroles)

The 1,8-disposition of the functional groups in this compound is perfectly suited for the synthesis of heterocycles fused across these positions. A prime example is the acenaphtho[1,2-b]pyrrole core structure. nih.govnih.gov This system is found in compounds investigated for their potent anticancer activities. nih.gov The synthesis of this heterocyclic core can be envisioned starting from this compound, where the iodo and cyano groups undergo a sequence of reactions to form the fused pyrrole (B145914) ring. For instance, derivatives of 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile have been identified as potent dual inhibitors of Bcl-2 and Mcl-1, proteins implicated in cancer. nih.gov The accessibility of 8-halonaphthalene-1-carbonitriles facilitates the development of these and other novel fused heterocyclic systems. umn.edu

Role in Diversity-Oriented Synthesis (DOS) Scaffolds (Indirect Relevance via 8-Halonaphthalene-1-carbaldehyde analogs)

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore new areas of chemical space. nih.gov The closely related analog, 8-iodonaphthalene-1-carbaldehyde, has been demonstrated as a versatile building block for DOS. nih.gov By converting the carbaldehyde to an imine and subjecting it to various transformations, a diverse collection of unprecedented polycyclic carbo- and heterocycles was achieved. nih.gov This work underscores the potential of the 8-halonaphthalene-1-substituted scaffold, including the carbonitrile derivative, as a starting point for generating molecular diversity.

Precursor for Advanced Functional Materials

While this compound is a specific building block, the broader class of naphthalene derivatives is foundational to the field of materials science due to the inherent electronic and photophysical properties of the naphthalene core.

Electronic Materials (Indirect Relevance via Naphthalene Derivatives)

Naphthalene derivatives are widely used as building blocks for organic electronic materials because of their structural stability and ease of functionalization. rsc.org The extended π-conjugation of the naphthalene core is beneficial for promoting molecular packing and charge transport. acs.org

These derivatives are integral to a variety of devices:

Organic Field-Effect Transistors (OFETs) : Naphthalene diimide (NDI) derivatives are among the most studied electron-deficient units for n-type semiconductors in OFETs. acs.orggatech.edu They exhibit high electron affinities, excellent stability, and can produce thin films with significant charge-carrier mobility. gatech.edu By designing novel NDI-based polymers, researchers aim to overcome issues like π-backbone twisting to enhance electron transport properties. acs.org A series of naphthalene derivatives connected through different linkages were used to fabricate thin-film transistors, achieving a mobility of up to 0.53 cm² V⁻¹ s⁻¹. rsc.org

Charge Transport Properties : The electronic properties of naphthalene derivatives are highly dependent on the position and nature of substituents. tandfonline.comresearchgate.net Theoretical and experimental studies on hydroxyl-substituted naphthalenes show a hopping mechanism for hole transport, and modifying the molecular structure can tune the reorganization energy and charge transfer rates to improve mobility. tandfonline.comresearchgate.net

Table 1: Applications of Naphthalene Derivatives in Electronic Materials

| Derivative Class | Application | Key Findings/Properties | Citations |

|---|---|---|---|

| Naphthalene Diimides (NDIs) | n-type Semiconductors, OFETs | High electron affinity, excellent thermal and chemical stability, improved electron charge mobility. | gatech.edu, acs.org |

| Hydroxylated Naphthalenes | Hole Transport Materials | Charge transport depends on substituent position; potential for tuning electronic properties. | tandfonline.com, researchgate.net |

| Dimerized Naphthalenes | Ambipolar OFETs | Used as p-type material with F16CuPc; achieved mobility up to 0.53 cm² V⁻¹ s⁻¹. | rsc.org |

Optoelectronic Applications (Indirect Relevance via Naphthalene Derivatives)

The unique photophysical properties of the naphthalene ring system make its derivatives excellent candidates for optoelectronic applications. nih.gov These molecules often exhibit strong fluorescence, high quantum yields, and excellent photostability. nih.gov

Key applications include:

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics (OPVs) : Functionalized naphthalene-based molecules are used as semiconductors in OLEDs and OPVs, where their charge mobility and stability are crucial. gatech.edu Naphthalene bis-benzimidazole derivatives have been synthesized and studied for their photovoltaic applications, with their HOMO-LUMO energy gaps indicating potential for charge transfer interactions. dntb.gov.ua

Fluorescence Probes and Sensors : The inherent fluorescence of the naphthalene moiety makes it a popular component in chemical sensors. nih.gov These hydrophobic probes show excellent sensing and selectivity for various ions and biomolecules. nih.gov

Artificial Light-Harvesting Systems : Small, π-conjugated molecules based on naphthalene and imidazole (B134444) units can self-assemble into superstructures with tunable optical properties. rsc.org These assemblies can be used in Förster resonance energy transfer (FRET) systems, acting as donors in artificial light-harvesting systems for potential use in solar energy technologies. rsc.org

Table 2: Optoelectronic Applications of Naphthalene Derivatives

| Application | Derivative Type | Key Features | Citations |

|---|---|---|---|

| OLEDs, OPVs | Naphthalene Diimides, Naphthalene bis-benzimidazoles | High charge mobility, chemical and photostability, tunable electronic properties. | gatech.edu, dntb.gov.ua |

| Fluorescence Probes | General Naphthalene Derivatives | Strong fluorescence, high quantum yield, good photostability, sensing selectivity. | nih.gov |

| Ambipolar Transistors | Dimerized Naphthalenes | Tunable optical band gaps (3.09–3.38 eV), used in heterojunction devices. | rsc.org |

| Artificial Light-Harvesting | Naphthalene-phenanthroimidazole conjugates | Self-assembly into superstructures, tunable fluorescence, act as energy donors in FRET systems. | rsc.org |

Development of Novel Catalytic Systems Utilizing Halonaphthalene Scaffolds (Indirect Relevance via other Naphthalene Iodides)

While direct catalytic applications of this compound are not extensively documented, the broader class of halonaphthalenes, particularly iodonaphthalenes, plays a significant role in the development of novel catalytic systems. nih.gov Iodonaphthalene derivatives can serve as ligands or precursors to ligands for transition metal catalysts, particularly palladium. nih.govmdpi.comnsf.govchemrxiv.org The naphthalene backbone can provide a rigid and sterically defined environment around the metal center, influencing the activity and selectivity of the catalyst. nih.govnih.gov For instance, palladacycle complexes derived from iodonaphthoic acid have been synthesized and evaluated as catalysts in enantioselective reactions. nih.gov The insights gained from studying these related systems can inform the potential design of new catalysts based on the this compound scaffold for a variety of organic transformations. The development of catalysts based on substituted naphthalene structures is an active area of research, with the aim of creating more efficient and selective catalytic processes. thieme-connect.comacs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost, making it ideal for studying molecules of the size and complexity of 8-Iodonaphthalene-1-carbonitrile.

DFT calculations are instrumental in mapping the energetic landscape of chemical reactions. This involves calculating the energies of reactants, transition states, and products, which allows for the determination of reaction barriers (activation energies) and reaction enthalpies. For this compound, this would be particularly useful in understanding its participation in reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and reactions involving the cyano group.

A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction on this compound could be constructed. This would illustrate the energy changes as the reaction progresses from reactants to products through a high-energy transition state. The difference in energy between the reactants and the transition state would represent the activation energy, a critical factor in determining the reaction rate. nih.govresearchgate.netosti.gov

Illustrative Data Table: Calculated Energies for a Hypothetical Reaction

| Species | Method/Basis Set | Electronic Energy (Hartrees) | Relative Energy (kcal/mol) |

| This compound + Nu⁻ | B3LYP/6-311G(d,p) | -X.XXXX | 0.0 |

| Transition State | B3LYP/6-311G(d,p) | -Y.YYYY | +25.3 |

| Product + I⁻ | B3LYP/6-311G(d,p) | -Z.ZZZZ | -10.1 |

| Note: The energy values are purely illustrative to demonstrate the output of DFT calculations. |

DFT calculations can predict the regioselectivity of reactions by comparing the activation energies of different possible reaction pathways. In the case of this compound, which has multiple reactive sites, DFT could elucidate whether a reagent would preferentially attack the carbon atom bearing the iodine, a carbon atom on the naphthalene (B1677914) ring, or the carbon of the cyano group. By calculating the energies of the transition states for each potential pathway, the most favorable (lowest energy) route can be identified.

For instance, in a cross-coupling reaction, DFT could determine whether the coupling occurs at the C-I bond or if C-H activation at another position on the naphthalene ring is a competing pathway. The analysis of frontier molecular orbitals (see section 6.1.3) would also provide insights into the most likely sites for electrophilic or nucleophilic attack.

The electronic properties of this compound can be thoroughly investigated using DFT. Key properties such as the dipole moment, polarizability, and electrostatic potential map can be calculated. The electrostatic potential map would visually indicate the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic and nucleophilic sites. The iodine and cyano groups, being electron-withdrawing, would significantly influence the electron distribution across the naphthalene ring system.

Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics relate to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the naphthalene ring and the iodine atom, while the LUMO would be expected to have significant contributions from the cyano group and the aromatic system. researchgate.net

Illustrative Data Table: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Note: These values are hypothetical and serve as an example of data generated from DFT calculations. |

Molecular Dynamics Simulations

While no specific Molecular Dynamics (MD) simulations for this compound are publicly available, this technique would be highly applicable for studying its dynamic behavior and interactions in a condensed phase (e.g., in a solvent). MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary over time. researchgate.netmdpi.comnih.gov

For this compound, MD simulations could be used to:

Study Solvation: Investigate how solvent molecules arrange around the solute and the energetics of this interaction.

Analyze Conformational Dynamics: While the naphthalene core is rigid, the C-I and C-CN bonds have rotational and vibrational freedom that can be studied.

Simulate Interactions with other molecules: In the context of materials science, MD could model the interaction of this compound with surfaces or within a crystal lattice. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of synthetic utility, a QSAR model could be developed to predict the reactivity of a series of substituted naphthalenes, including this compound, in a specific reaction.

To build a QSAR model for the reactivity of this compound and its analogs, one would need:

A dataset of compounds: A series of related naphthalene derivatives with varying substituents.

Experimental data: Measured reaction rates or yields for a specific chemical transformation for each compound in the dataset.

Molecular descriptors: Calculated properties for each molecule, which can be derived from DFT or other computational methods. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological descriptors.

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical equation that correlates the descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, untested naphthalene derivatives, aiding in the design of more efficient synthetic routes.

Future Research Directions and Perspectives

Development of Greener Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, the development of environmentally benign synthetic methodologies for 8-Iodonaphthalene-1-carbonitrile is a key future direction. pageplace.deroutledge.com This involves the implementation of principles of green chemistry, such as the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions. nih.govjetir.org

Future research may focus on:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov

Catalysis: Employing non-toxic, recyclable catalysts to minimize waste and environmental impact. routledge.com This could include biocatalysts or earth-abundant metal catalysts.

Energy Efficiency: Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. jetir.org

The overarching goal is to develop synthetic protocols with a high atom economy and a low E-factor (environmental factor), minimizing the generation of waste. pageplace.de

Expansion of Reactivity and Synthetic Utility in Cascade Reactions

The strategic placement of the iodo and cyano groups in this compound makes it an ideal candidate for exploitation in cascade reactions. These multi-step, one-pot transformations offer significant advantages in terms of efficiency and atom economy by minimizing intermediate purification steps. 20.210.105researchgate.net

Future investigations will likely explore the participation of this compound in a variety of cascade sequences, potentially initiated by transformations at either the iodine or the nitrile functionality. The iodo group can serve as a handle for various cross-coupling reactions or be converted into a hypervalent iodine species, enabling a diverse range of transformations. researchgate.net The nitrile group, in turn, can undergo a plethora of reactions, including hydrolysis, reduction, or participation in cycloadditions. The synergy between these two functional groups could lead to the rapid construction of complex molecular architectures.

Interdisciplinary Applications in Advanced Chemical Research

The unique electronic and structural features of this compound position it as a valuable building block for interdisciplinary research. Its potential applications could span materials science, medicinal chemistry, and agrochemistry.

For instance, the naphthalene (B1677914) core and the reactive functional groups could be utilized in the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). In medicinal chemistry, the scaffold could be elaborated to create new classes of bioactive molecules. Drawing parallels from similar nitrogen-containing heterocyclic compounds, derivatives of this compound could be investigated for their potential pharmacological activities. rsc.org

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

To fully unlock the potential of this compound, a synergistic approach combining experimental investigations with computational modeling will be indispensable. Quantum chemical calculations can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound.

Computational studies can be employed to:

Predict the feasibility of novel reactions.

Elucidate complex reaction pathways and transition states.

Understand the role of catalysts in promoting specific transformations.

Guide the design of new derivatives with tailored properties.

For example, molecular docking and dynamics simulations could be used to predict the binding affinity of its derivatives to biological targets, as has been done for analogous compounds. rsc.org This integrated approach will accelerate the discovery of new reactions and applications for this compound.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 8-Iodonaphthalene-1-carbonitrile with high yield and purity?

Answer:

The synthesis of this compound requires precise optimization of reaction conditions. Key steps include:

- Iodination strategies : Electrophilic iodination using iodine monochloride (ICl) or directed ortho-metalation (DoM) followed by quenching with iodine, as applied to naphthalene derivatives .

- Cyano group introduction : Palladium-catalyzed cyanation or nucleophilic substitution on halogenated precursors.

- AI-powered retrosynthesis tools : Platforms leveraging models like Template_relevance Reaxys or Pistachio can predict feasible routes by analyzing analogous naphthalene carbonitrile syntheses .

Critical considerations : Monitor reaction intermediates via HPLC or GC-MS to avoid byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Basic Question: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR (in CDCl or DMSO-d) to confirm substitution patterns. Compare chemical shifts with NIST data for naphthalene derivatives (e.g., 1-Fluoronaphthalene, δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (EI-MS) : High-resolution MS to verify molecular ion peaks (e.g., [M] at m/z 279.0 for CHIN). Cross-reference with NIST Chemistry WebBook libraries .

- Infrared (IR) Spectroscopy : Confirm nitrile stretch (~2200 cm) and C-I bond vibrations (~500 cm).

Advanced Question: How can researchers resolve contradictions in reported toxicological data for iodinated naphthalene derivatives?

Answer:

Contradictions often arise from variability in experimental models, dosing, or exposure routes. A systematic approach includes:

- Risk of Bias (RoB) Assessment : Apply standardized questionnaires (e.g., Table C-6/C-7) to evaluate study quality. Classify studies as High/Moderate/Low Confidence based on randomization, blinding, and outcome reporting .

- Mechanistic Reconciliation : Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation of naphthalene derivatives) across species. For example, murine models may overexpress detoxification enzymes vs. human systems .

- Meta-analysis : Use tools like Table C-2 to extract and harmonize data on hepatic/renal effects, then apply statistical models (e.g., fixed-effects) to identify outliers .

Advanced Question: What experimental design principles are critical for studying the environmental persistence of this compound?

Answer:

- Environmental fate studies :

- Partitioning assays : Measure log (octanol-water) to predict bioaccumulation. Naphthalene derivatives typically exhibit log > 3, indicating high lipid affinity .

- Degradation kinetics : Conduct photolysis/hydrolysis experiments under controlled pH and UV light. Monitor degradation products via LC-MS/MS.

- Inclusion criteria : Follow frameworks like Table B-1 to standardize parameters (e.g., air/water/sediment media, biomonitoring in occupationally exposed populations) .

- QA/QC protocols : Include negative controls and spike-recovery tests for environmental matrices (e.g., soil, water) to validate analytical methods .

Advanced Question: How can researchers optimize in vitro models to study the metabolic pathways of this compound?

Answer:

- Hepatocyte co-cultures : Use primary human hepatocytes with Kupffer cells to mimic hepatic metabolism. Monitor cytochrome P450 (CYP1A1/2A13) activity via fluorogenic substrates .

- Metabolite profiling : Employ UPLC-QTOF-MS to identify phase I (oxidation, deiodination) and phase II (glucuronidation, glutathione conjugation) metabolites.

- Dose-response modeling : Apply Hill equations to quantify enzyme saturation kinetics. For example, assess NADPH-dependent metabolism in microsomal fractions .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use respirators (e.g., NIOSH N95) if airborne particles are generated .

- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity. Avoid ignition sources due to potential electrostatic discharge .

- Spill management : Neutralize spills with activated carbon or vermiculite. Collect waste in sealed containers labeled for halogenated organics .

Advanced Question: What computational tools are available to predict the reactivity of this compound in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. For example, the iodine atom is a strong leaving group for Pd-catalyzed reactions .

- Machine learning platforms : Tools like Reaxys or CAS SciFinder use reaction databases to suggest optimal catalysts (e.g., Pd(PPh)) and solvents (DMF, toluene) .

Advanced Question: How can researchers address gaps in biomonitoring data for this compound exposure?

Answer:

- Biomarker discovery : Screen urine/blood samples for stable metabolites (e.g., thioether conjugates) using untargeted metabolomics .

- Cohort studies : Design longitudinal studies in occupational settings (e.g., chemical manufacturing) with pre/post-exposure biomarker analysis .

- Quality assurance : Adhere to ISO 17025 standards for sample collection, storage (−80°C), and LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。